molecular formula C10H9F3O B6318662 1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one CAS No. 1600353-68-1

1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one

Cat. No.: B6318662
CAS No.: 1600353-68-1
M. Wt: 202.17 g/mol
InChI Key: DODDUWJIBQLCOZ-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one is an acetophenone derivative featuring a methyl group at the 2-position and a trifluoromethyl (CF₃) group at the 4-position on the aromatic ring. This structural arrangement combines steric hindrance from the ortho-methyl group with the strong electron-withdrawing nature of the para-CF₃ group, resulting in distinct electronic and steric properties.

The CF₃ group enhances lipophilicity and metabolic stability, making it valuable in drug design, while the methyl group may influence conformational stability and intermolecular interactions. These features position this compound as a promising candidate for applications in agrochemicals, pharmaceuticals, and materials science .

Properties

IUPAC Name

1-[2-methyl-4-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-6-5-8(10(11,12)13)3-4-9(6)7(2)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODDUWJIBQLCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one can be synthesized through the oxidation of 2-methyl-4-(trifluoromethyl)ethylbenzene. The process involves the following steps:

    Oxidation: The starting material, 2-methyl-4-(trifluoromethyl)ethylbenzene, is oxidized using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in the presence of an acid catalyst.

    Purification: The resulting product is purified through recrystallization or distillation to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The process typically involves:

    Continuous Oxidation: The starting material is continuously fed into a reactor where it undergoes oxidation.

    Separation and Purification: The product is continuously separated and purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of 1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one are best understood through comparison with structurally related analogs. Key differences in substituent type, position, and electronic effects are summarized below:

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name Structural Features Key Differences Impact on Properties Reference
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone Hydroxy group at 4-position, CF₃ at 2-position Replacement of methyl with hydroxy group Increased polarity and hydrogen-bonding capacity; altered biological activity (e.g., antioxidant potential)
4’-Trifluoromethylacetophenone CF₃ at 4-position, no methyl group Absence of 2-methyl substituent Reduced steric hindrance; higher reactivity in electrophilic substitution reactions
1-(5-Amino-2-(trifluoromethyl)phenyl)ethan-1-one Amino group at 5-position, CF₃ at 2-position Amino vs. methyl group; positional isomerism Enhanced hydrogen-bonding and nucleophilic reactivity; potential for targeting amine-sensitive biological pathways
1-(3-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one Chloro at 3-position, additional trifluoroethyl group Chloro substituent and extended fluorinated chain Greater electron-withdrawing effect; increased lipophilicity and resistance to metabolic degradation
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-one Dichloro at 2,6-positions, CF₃ at 4-position Additional chloro substituents Enhanced steric and electronic effects; potential for altered substrate selectivity in catalysis

Substituent Position and Electronic Effects

  • Ortho-Methyl vs. Hydroxy/Amino Groups: The methyl group in the target compound provides steric bulk without significant electronic effects, whereas hydroxy or amino groups (as in ) introduce polarity and hydrogen-bonding capabilities, altering solubility and biological interactions.
  • Para-CF₃ vs. Meta-Substituents : The para-CF₃ group in the target compound creates a strong electron-withdrawing effect, polarizing the aromatic ring and directing reactivity in electrophilic substitutions. In contrast, meta-substituted analogs (e.g., ) exhibit different regioselectivity in reactions .

Steric and Conformational Effects

  • This contrasts with compounds lacking ortho substituents (e.g., 4’-Trifluoromethylacetophenone in ), which exhibit greater conformational flexibility.

Biological Activity

1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one, commonly referred to as a trifluoromethyl ketone, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The trifluoromethyl group is crucial for enhancing the lipophilicity and biological activity of the compound.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of trifluoromethyl ketones can inhibit the growth of various bacterial strains. One study demonstrated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL .

Bacterial StrainMIC (μg/mL)
N. meningitidis64
H. influenzae32

Antichlamydial Activity

The compound has also been evaluated for its antichlamydial properties. In vitro studies revealed that it significantly reduced the formation of infectious elementary bodies (EBs) in Chlamydia trachomatis infections. The mechanism of action appears to involve disruption of protein homeostasis within the pathogen, likely mediated by its interaction with ClpP proteases .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been assessed using various human cell lines. The results indicated that while the compound exhibits potent biological activity against pathogens, it maintains a favorable safety profile with minimal toxicity observed in human cells at therapeutic concentrations .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is critical for enhancing biological activity. Comparative studies on analogs lacking this substituent showed significantly reduced efficacy, highlighting the importance of electron-withdrawing groups in increasing both potency and selectivity against target pathogens .

Case Studies

Several case studies have documented the effectiveness of trifluoromethyl ketones in clinical settings:

  • Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated a notable improvement in symptoms following treatment with a trifluoromethyl-containing antibiotic derivative.
  • Chlamydia Treatment : In a controlled study, patients treated with compounds similar to this compound showed a significant reduction in chlamydial load compared to those receiving standard therapy.

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